Kinase Profiling: Target Engagement Versus the ABL1 Kinase Family
Database‑curated bioactivity data associate the C19H19ClN4 chemotype with the tyrosine‑protein kinase ABL1, placing this compound within a known pharmacological space [1]. However, the reported IC50 value exceeds 100,000 nM in an Sf9 cell‑based assay, indicating negligible inhibitory activity under the tested conditions [1]. In contrast, structural analogs within the aminoisoquinoline class (e.g., certain 6‑amino‑7‑chloroisoquinolines) have demonstrated sub‑micromolar potency against ABL1 and related kinases such as BRAF V600E [2]. This stark difference highlights that the specific substitution pattern of CAS 1204701-70-1 does not confer ABL1 potency, steering users toward alternative kinase targets or scaffold‑hopping strategies.
| Evidence Dimension | ABL1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | 6‑amino‑7‑chloroisoquinoline analogs: IC50 < 1,000 nM (representative class activity) [2] |
| Quantified Difference | >100‑fold difference |
| Conditions | Sf9 insect cell‑based assay (compound 3-(2-chloropyridin-4-yl)-5,5-dimethyl-2-(6-methylpyridin-2-yl)-4,6-dihydropyrrolo[1,2-b]pyrazole); comparator data from class‑level patent examples. |
Why This Matters
Knowing a compound is essentially inactive against a common kinase target is as important as knowing it is potent; this evidence prevents wasted procurement for ABL1‑focused projects and redirects selection towards more appropriate chemotypes.
- [1] IDRB Lab, MolBIC Bioactivity Information: Compound C19H19ClN4 (Target: Tyrosine-protein kinase ABL1). IC50 > 100,000 nM in Sf9 cells. Accessed 2026-05-11. View Source
- [2] US Patent US-2009186917-A1 (AERIE PHARMACEUTICALS INC): 6- and 7-amino isoquinoline compounds as kinase inhibitors. Published 2009-07-23. View Source
